2-(Bromomethyl)aniline

Medicinal Chemistry Physicochemical Profiling Lead Optimization

The ortho-bromomethyl substitution defines this compound's unique profile: a lower pKa of 3.28 alters nucleophilicity for precise SAR studies. Only this isomer facilitates in situ aza-ortho-quinone methide generation for [4+4] cycloadditions. M/P-isomers are unreactive. Source the correct precursor for diazocinoquinazolinone synthesis.

Molecular Formula C7H8BrN
Molecular Weight 186.05 g/mol
CAS No. 364360-78-1
Cat. No. B1339722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)aniline
CAS364360-78-1
Molecular FormulaC7H8BrN
Molecular Weight186.05 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CBr)N
InChIInChI=1S/C7H8BrN/c8-5-6-3-1-2-4-7(6)9/h1-4H,5,9H2
InChIKeyAHJOVYCBIADOET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)aniline (CAS 364360-78-1): Ortho-Aminobenzyl Bromide for Synthesis and Procurement


2-(Bromomethyl)aniline (CAS 364360-78-1) is an ortho-substituted aniline derivative, bearing a bromomethyl group at the 2-position relative to the amino group [1]. It serves as a versatile building block in organic synthesis, particularly as a precursor to aza-ortho-quinone methides (ao-QMs) in cycloaddition reactions [2]. Its predicted physicochemical properties, including a pKa of 3.28±0.10 and a LogP of 2.7449 , differentiate it from its meta- and para-substituted isomers .

Why Positional Isomers of Bromomethylaniline Cannot Be Interchanged for 2-(Bromomethyl)aniline (CAS 364360-78-1)


Substituting 2-(Bromomethyl)aniline with its meta- or para- isomers is not equivalent due to quantifiable differences in basicity and reactivity. The ortho-amino group lowers the pKa of the anilinium ion to 3.28, compared to 4.08 for the meta-isomer and 4.24 for the para-isomer . This 0.8–0.96 log unit difference in basicity directly impacts protonation state and nucleophilicity under physiological or reaction conditions . Furthermore, the ortho-substitution pattern uniquely enables the in situ generation of aza-ortho-quinone methides, a key intermediate for [4+4] cycloadditions that meta- and para-isomers cannot form [1]. The quantitative performance metrics below underscore why procurement must be compound-specific.

Quantitative Differentiation of 2-(Bromomethyl)aniline (CAS 364360-78-1) from Closest Analogs


pKa of 3.28 for 2-(Bromomethyl)aniline vs. 4.08 and 4.24 for Meta and Para Isomers

2-(Bromomethyl)aniline exhibits a predicted pKa of 3.28±0.10, substantially lower than its meta (4.08±0.10) and para (4.24±0.10) isomers . The ortho-substitution reduces basicity by ~0.8–0.96 log units, significantly affecting ionization state at pH ranges relevant to biological and reaction media . This lower pKa may favor neutral amine forms under mildly acidic conditions, impacting solubility, permeability, and nucleophilicity.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

LogP of 2.7449 for 2-(Bromomethyl)aniline Matches Isomers, but Ortho Substitution Uniquely Enables aza-ortho-Quinone Methide Formation

While LogP values are identical across ortho, meta, and para isomers (2.7449) [1][2][3], only the ortho isomer (2-(Bromomethyl)aniline) undergoes 1,4-elimination to generate aza-ortho-quinone methides (ao-QMs) [4]. In a [4+4] cycloaddition with 2-alkynyl quinazolines, ao-QMs derived from 2-(Bromomethyl)aniline produced [1,5]diazocino[2,1-b]quinazolinones in good to excellent yields under mild, transition-metal-free conditions [5][6]. The meta and para isomers lack the requisite geometry for ao-QM formation and thus fail to participate in this synthetically valuable transformation.

Synthetic Methodology Cycloaddition Chemistry Bioactive Heterocycle Synthesis

Aza-ortho-Quinone Methide Formation from 2-(Bromomethyl)aniline Enables High-Yield [4+4] Cycloaddition

2-(Bromomethyl)aniline serves as an efficient precursor to aza-ortho-quinone methides (ao-QMs). In a [4+4] cycloaddition with 2-alkynyl quinazolines, the resulting [1,5]diazocino[2,1-b]quinazolinones were obtained in yields up to 87% under mild, transition-metal-free conditions [1][2]. The reaction proceeds in short times and with simple purification, demonstrating the ortho isomer's unique capacity for atom-economical heterocycle synthesis. Meta and para isomers do not undergo this transformation, underscoring the critical role of substitution pattern.

Transition-Metal-Free Synthesis Heterocyclic Chemistry Gram-Scale Preparation

Priority Application Scenarios for 2-(Bromomethyl)aniline (CAS 364360-78-1) Based on Quantitative Evidence


Synthesis of [1,5]Diazocino[2,1-b]quinazolinones via [4+4] Cycloaddition

2-(Bromomethyl)aniline is the essential precursor for generating aza-ortho-quinone methides, which undergo [4+4] cycloaddition with 2-alkynyl quinazolines to afford [1,5]diazocino[2,1-b]quinazolinones in yields up to 87% [1]. This transition-metal-free, gram-scale protocol provides efficient access to a class of compounds with demonstrated inhibition of nitric oxide generation in LPS-stimulated RAW264.7 cells [2]. Only the ortho isomer enables this transformation; meta and para isomers are unreactive.

Medicinal Chemistry Building Block for Aniline-Containing Bioactives

The lower pKa of 2-(Bromomethyl)aniline (3.28 vs. 4.08–4.24 for other isomers) influences its ionization state and nucleophilicity under physiological conditions. This property can be leveraged in the design of aniline-containing pharmacophores, where subtle changes in basicity affect target engagement, permeability, and metabolic stability. The ortho-bromomethyl handle also provides a site for further diversification via nucleophilic substitution or cross-coupling.

Suzuki-Miyaura Cross-Coupling of Unprotected Ortho-Bromoanilines

A recent study demonstrated Suzuki-Miyaura cross-coupling on unprotected ortho-bromoanilines with a variety of boronic esters, achieving good to excellent yields and gram-scale demonstration [3]. While 2-(Bromomethyl)aniline contains a benzylic bromide rather than an aryl bromide, the ortho-aniline motif is conserved, and the methodology may be adaptable after appropriate functional group manipulation. This expands the utility of ortho-substituted anilines in medicinal chemistry library synthesis.

Physicochemical Profiling and Lead Optimization

2-(Bromomethyl)aniline serves as a defined chemical probe for structure-activity relationship (SAR) studies. Its quantifiable pKa (3.28) and LogP (2.7449) provide baseline data for assessing the impact of ortho-bromomethyl substitution on molecular properties. Comparative analysis with meta and para isomers can inform design decisions in lead optimization campaigns, where modulation of basicity and lipophilicity is critical.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Bromomethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.